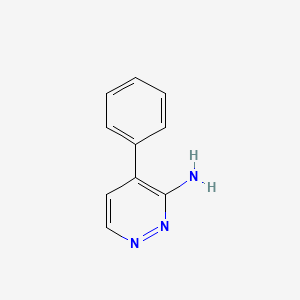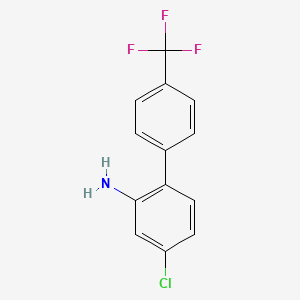
4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H8ClF3N It is a biphenyl derivative, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 4’-position, along with an amine group at the 2-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Nitro Derivatives: Formed through oxidation of the amine group.
Complex Biphenyl Structures: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with various biomolecules. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4’-fluoro-2-(trifluoromethyl)biphenyl: Similar structure with a fluoro group instead of an amine group.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of an amine group.
4-(Trifluoromethyl)benzylamine: Similar structure with a benzylamine group.
Uniqueness
4-Chloro-4’-trifluoromethyl-biphenyl-2-ylamine is unique due to the combination of its chloro, trifluoromethyl, and amine groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H9ClF3N |
|---|---|
Peso molecular |
271.66 g/mol |
Nombre IUPAC |
5-chloro-2-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9ClF3N/c14-10-5-6-11(12(18)7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 |
Clave InChI |
WIYRBJHJGUMYTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


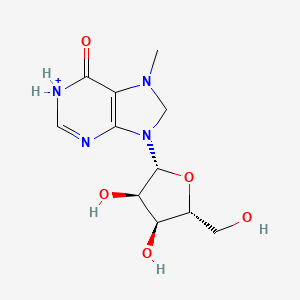
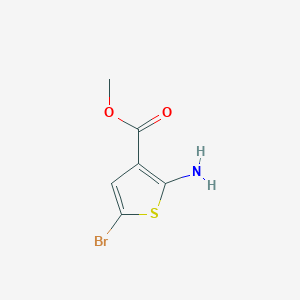




![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

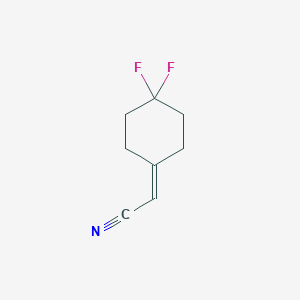
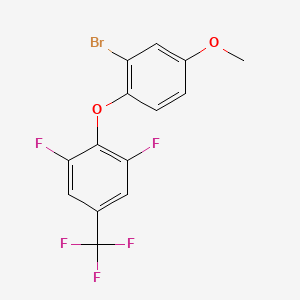
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
